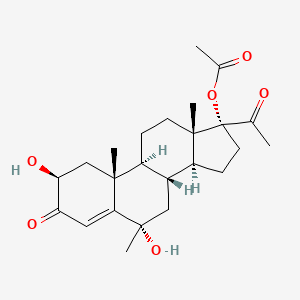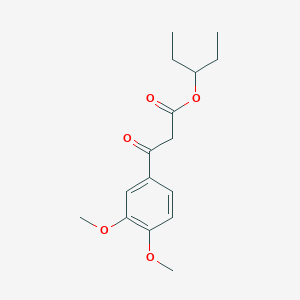
(2R,3S)-2-(3-oxobutyl) Citronellal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(3-oxobutyl) Citronellal is a chiral monoterpenoid compound with a unique structure that includes both an aldehyde and a ketone functional group. This compound is known for its distinctive lemon-like aroma and is found in the essential oils of various plants, such as lemongrass and eucalyptus. It is widely used in the fragrance and flavor industries due to its pleasant scent and flavor profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(3-oxobutyl) Citronellal typically involves the selective reduction of citronellal, followed by the introduction of the oxobutyl group. One common method is the catalytic hydrogenation of citronellal using a chiral catalyst to ensure the correct stereochemistry. This is followed by a Friedel-Crafts acylation reaction to introduce the oxobutyl group.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of citronellal can be performed using specific reductases, followed by chemical modification to introduce the oxobutyl group. This method is preferred for its efficiency and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-(3-oxobutyl) Citronellal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with amines to form imines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: (2R,3S)-2-(3-carboxybutyl) Citronellal.
Reduction: (2R,3S)-2-(3-hydroxybutyl) Citronellal.
Substitution: (2R,3S)-2-(3-imino-butyl) Citronellal.
Applications De Recherche Scientifique
(2R,3S)-2-(3-oxobutyl) Citronellal has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma and flavor profile.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(3-oxobutyl) Citronellal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines, which can further react to form more complex structures. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citronellal: A monoterpenoid with a similar structure but lacks the oxobutyl group.
Citronellol: An alcohol derivative of citronellal, known for its rose-like aroma.
Geraniol: Another monoterpenoid with a similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
(2R,3S)-2-(3-oxobutyl) Citronellal is unique due to its dual functional groups (aldehyde and ketone) and its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H24O2 |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(2R,3S)-3,7-dimethyl-2-(3-oxobutyl)oct-6-enal |
InChI |
InChI=1S/C14H24O2/c1-11(2)6-5-7-12(3)14(10-15)9-8-13(4)16/h6,10,12,14H,5,7-9H2,1-4H3/t12-,14-/m0/s1 |
Clé InChI |
ADHHNQWKEIKGAW-JSGCOSHPSA-N |
SMILES isomérique |
C[C@@H](CCC=C(C)C)[C@@H](CCC(=O)C)C=O |
SMILES canonique |
CC(CCC=C(C)C)C(CCC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
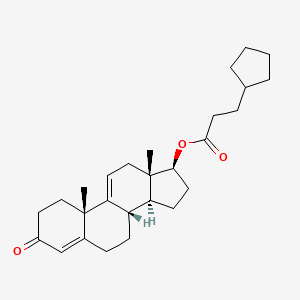
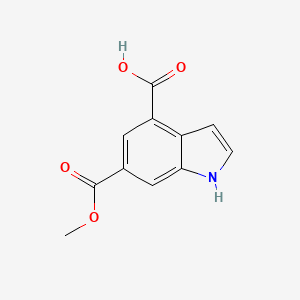
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
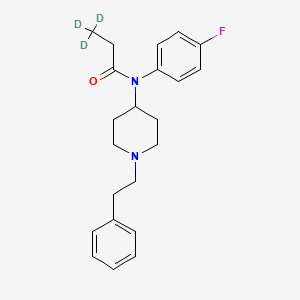
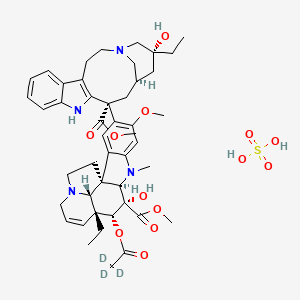
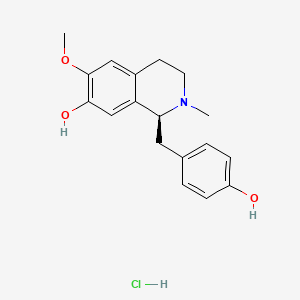
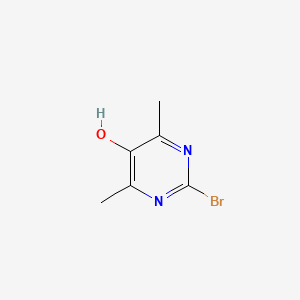
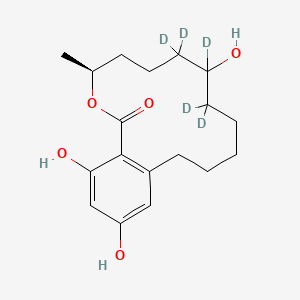
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
